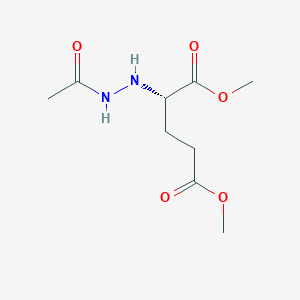![molecular formula C15H16N2O4 B14496596 3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline CAS No. 63658-78-6](/img/structure/B14496596.png)
3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline is an organic compound that features a complex structure with multiple functional groups It is characterized by the presence of a methoxy group, a nitrophenoxy group, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Etherification: The reaction of 4-nitrophenol with an appropriate alkyl halide to form 4-nitrophenoxyalkane.
Amination: The reaction of the 4-nitrophenoxyalkane with aniline under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The methoxy group can be demethylated to form a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens or sulfonic acids under acidic conditions.
Major Products
Oxidation: Formation of 3-Methoxy-N-[2-(4-aminophenoxy)ethyl]aniline.
Reduction: Formation of 3-Hydroxy-N-[2-(4-nitrophenoxy)ethyl]aniline.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and aniline groups can interact with various enzymes and receptors. These interactions can modulate cellular pathways and lead to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-N-[2-(4-aminophenoxy)ethyl]aniline: Similar structure but with an amino group instead of a nitro group.
3-Hydroxy-N-[2-(4-nitrophenoxy)ethyl]aniline: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Nitroaniline: Contains the nitro and aniline groups but lacks the methoxy and ethyl linkages.
Uniqueness
3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring can lead to interesting electronic properties and reactivity patterns.
Propiedades
Número CAS |
63658-78-6 |
|---|---|
Fórmula molecular |
C15H16N2O4 |
Peso molecular |
288.30 g/mol |
Nombre IUPAC |
3-methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline |
InChI |
InChI=1S/C15H16N2O4/c1-20-15-4-2-3-12(11-15)16-9-10-21-14-7-5-13(6-8-14)17(18)19/h2-8,11,16H,9-10H2,1H3 |
Clave InChI |
PPEFSWAFUFPSES-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


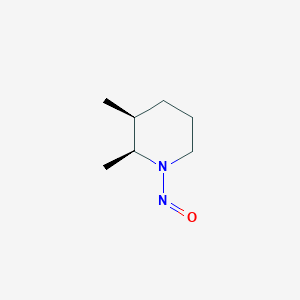
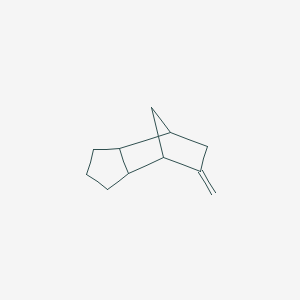
![1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-](/img/structure/B14496531.png)
![1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate](/img/structure/B14496534.png)
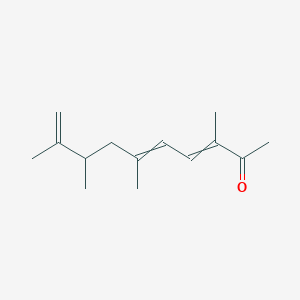
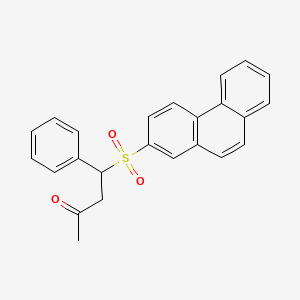
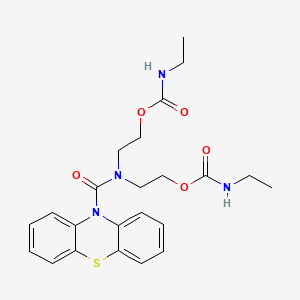

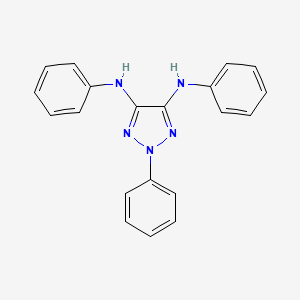
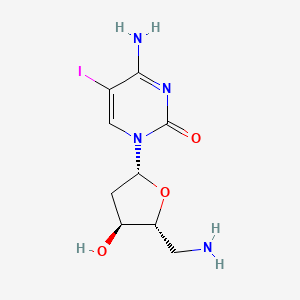
![N-[(E)-(dimethylhydrazinylidene)methyl]furan-2-carboxamide](/img/structure/B14496572.png)

